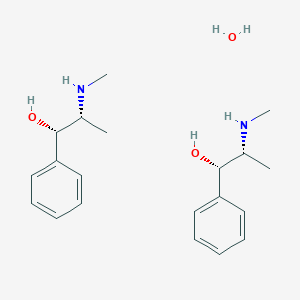

L-(-)Ephedrine hemihydrate

Übersicht

Beschreibung

L-(-)Ephedrine hemihydrate is a naturally occurring alkaloid derived from the Ephedra plant. It has been used for centuries in traditional Chinese medicine for its stimulant and decongestant properties. The compound is known for its ability to act as an agonist at alpha- and beta-adrenergic receptors, which makes it effective in treating conditions such as hypotension and nasal congestion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-(-)Ephedrine hemihydrate can be synthesized through several methods. One common approach involves the reduction of L-phenylacetylcarbinol using methylamine. This reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogenation conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction of ephedrine from the Ephedra plant, followed by purification processes. The plant material is first treated with solvents to extract the alkaloids, which are then separated and purified using techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: L-(-)Ephedrine hemihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzylic ketones.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions to form derivatives such as N-methyl ephedrine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Methyl iodide in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Benzylic ketones.

Reduction: Secondary amines.

Substitution: N-methyl ephedrine.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

L-(-)Ephedrine hemihydrate acts primarily as an alpha and beta-adrenergic agonist, mimicking the effects of adrenaline. Its chemical structure allows it to stimulate the release of norepinephrine, leading to increased heart rate and bronchodilation. Key pharmacokinetic characteristics include:

- Oral Bioavailability : Approximately 88%

- Half-life : About 6 hours

- Absorption Profile : Rapid absorption following oral administration

These properties facilitate its use in various therapeutic contexts.

Therapeutic Applications

-

Bronchodilator :

- This compound is effective in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by relaxing airway smooth muscles and improving airflow.

- Hypotension Treatment :

-

Athletic Performance :

- Some studies have investigated its potential to enhance exercise capacity and endurance due to its stimulatory effects. However, usage for this purpose is often discouraged due to health risks and anti-doping regulations.

- Cryoprotectant in Neutron Studies :

Case Study 1: Asthma Management

A clinical trial involving patients with asthma demonstrated that administration of this compound resulted in significant improvement in lung function as measured by forced expiratory volume (FEV1). The study highlighted its efficacy as a bronchodilator compared to placebo controls.

Case Study 2: Hypotension During Surgery

In a randomized controlled trial, patients undergoing major surgery were administered this compound to manage intraoperative hypotension. Results indicated effective stabilization of blood pressure without significant adverse effects, supporting its use in surgical settings.

Wirkmechanismus

L-(-)Ephedrine hemihydrate exerts its effects by acting as an agonist at alpha- and beta-adrenergic receptors. It stimulates the release of norepinephrine from sympathetic neurons, leading to increased heart rate, vasoconstriction, and bronchodilation. The compound also inhibits the reuptake of norepinephrine, prolonging its action at the synaptic cleft .

Vergleich Mit ähnlichen Verbindungen

Pseudoephedrine: A diastereomer of ephedrine with similar decongestant properties but less central nervous system stimulation.

Methcathinone: A derivative of ephedrine with potent stimulant effects but higher abuse potential.

N-methyl ephedrine: A methylated derivative with similar pharmacological properties but different metabolic pathways

Uniqueness: L-(-)Ephedrine hemihydrate is unique due to its specific stereochemistry, which contributes to its distinct pharmacological profile. Its ability to act on both alpha- and beta-adrenergic receptors makes it versatile in treating various conditions, and its natural occurrence in the Ephedra plant provides a sustainable source for extraction .

Biologische Aktivität

L-(-)Ephedrine hemihydrate is a sympathomimetic amine with significant biological activity, primarily acting as a stimulant of the central nervous system (CNS) and influencing the sympathetic nervous system (SNS). This compound is known for its various pharmacological effects, including bronchodilation, increased heart rate, and elevated blood pressure. This article provides a detailed overview of its biological activity, pharmacokinetics, mechanisms of action, and relevant case studies.

Pharmacokinetics

Absorption and Bioavailability

- The oral bioavailability of L-(-)ephedrine is approximately 88% , allowing for effective systemic exposure after administration .

- Onset of action varies by route: oral administration takes 15-60 minutes , intramuscular injection takes 10-20 minutes , and intravenous administration acts almost immediately .

Distribution

- Plasma protein binding ranges from 24% to 29% , with a minor fraction binding to albumin .

- The volume of distribution is reported at 215.6 L , indicating extensive tissue distribution .

Metabolism and Elimination

- L-(-)Ephedrine is largely unmetabolized, with only minor metabolic pathways leading to norephedrine and other metabolites .

- The elimination half-life is approximately 6 hours , with about 60% excreted unchanged in urine .

L-(-)Ephedrine acts through both direct and indirect mechanisms:

- Direct Action : It activates alpha (α) and beta (β) adrenergic receptors, leading to vasoconstriction (α1), increased heart rate (β1), and bronchodilation (β2) .

- Indirect Action : It inhibits norepinephrine reuptake and promotes its release from nerve endings, enhancing sympathetic stimulation .

Biological Effects

The biological effects of L-(-)ephedrine can be categorized into several key areas:

Cardiovascular Effects

L-(-)Ephedrine induces a dose-dependent increase in arterial blood pressure and heart rate. In anesthetized rats, these cardiovascular responses were significant but diminished after adrenergic receptor blockade .

Neurotoxicity

Research indicates that while L-(-)ephedrine shares some neurotoxic properties with amphetamines, it appears less damaging to dopaminergic terminals. A study demonstrated that doses causing hyperthermia did not significantly deplete dopamine levels in the striatum compared to amphetamines .

Anti-inflammatory Activity

Recent studies have shown that ephedrine can modulate immune responses. In vivo experiments indicated that low doses could enhance IL-10 production while decreasing pro-inflammatory cytokines like IL-6 and TNF-α .

Case Study 1: Cardiovascular Response

A clinical trial assessed the cardiovascular effects of different doses of ephedrine sulfate in healthy subjects. The study found a linear relationship between ephedrine concentration and heart rate increase, with systolic blood pressure changes best described by a tolerance model over time .

Case Study 2: Neurotoxicity Assessment

In an experimental setup involving male Sprague-Dawley rats, the neurotoxic potential of L-(-)ephedrine was evaluated by measuring extracellular dopamine levels post-administration. Results indicated that while significant hyperthermia occurred at high doses, the long-term effects on dopamine levels were less severe than those observed with amphetamine exposure .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H15NO.H2O/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;/h2*3-8,10-12H,1-2H3;1H2/t2*8-,10-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGSVRYVWHOWLX-LMDBBIMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1)O)NC.C[C@H]([C@H](C1=CC=CC=C1)O)NC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583537 | |

| Record name | (1S,2R)-2-(Methylamino)-1-phenylpropan-1-ol--water (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144429-10-7 | |

| Record name | (1S,2R)-2-(Methylamino)-1-phenylpropan-1-ol--water (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.